Crystallographic Distinction: Altered Geometry and Packing Relative to p-Tolyl and p-Acetylphenyl Selenides
Bis(4-nitrophenyl) selenide exhibits a distinct C—Se—C bond angle and dihedral angle between its aromatic rings compared to structurally related diaryl selenides. The title compound's C—Se—C angle of 99.48(13)° is nearly identical to that of bis(4-acetylphenyl) selenide (99.58(13)°) but differs significantly from the wider 106.2(1)° angle observed in bis(p-tolyl) selenide [1]. Additionally, the dihedral angle of 63.8(1)° in the 4-nitro derivative is notably larger than the 53.8° reported for bis(4-acetylphenyl) selenide, indicating a pronounced influence of the strong electron-withdrawing nitro group on molecular conformation and solid-state packing [1][2].
| Evidence Dimension | C—Se—C bond angle |
|---|---|
| Target Compound Data | 99.48(13)° |
| Comparator Or Baseline | Bis(4-acetylphenyl) selenide: 99.58(13)°; Bis(p-tolyl) selenide: 106.2(1)° |
| Quantified Difference | 0.10° difference vs. 4-acetyl analog; 6.72° narrower than p-tolyl analog |
| Conditions | Single-crystal X-ray diffraction, T = 153 K, Mo Kα radiation |
Why This Matters
These geometric differences influence crystal packing, melting point, and solid-state reactivity, directly impacting material processing, formulation stability, and the design of selenium-containing crystalline materials.
- [1] Zuo, Z.-L. (2013). Bis(4-nitrophenyl) selenide. Acta Crystallographica Section E, 69(5), o636. https://doi.org/10.1107/S1600536813007525 View Source
- [2] Bouraoui, H., et al. (2011). Bis(4-acetylphenyl) selenide. Acta Crystallographica Section E, 67(3), o633. https://doi.org/10.1107/S1600536811005288 View Source
